2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide
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Description
“2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide” is a specialty product for proteomics research . It has a molecular formula of C14H17N3O3S and a molecular weight of 307.37 .
Synthesis Analysis
The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis and Chemical Behavior
The compound is involved in the synthesis of more substituted alkylated enamines through reactions with cyclohexanone enamines and phenyl vinyl sulfone. This process, leading to the production of mainly the more substituted alkylated enamines, is determined by spectral and/or chemical evidence, showcasing its utility in the modification of molecular structures for specific chemical properties (Risaliti, Fatutta, & Forchiassin, 1967).
Applications in Asymmetric Synthesis
The chemical's derivative, such as those involving sulfonyl groups, have been pivotal in the asymmetric synthesis of amines and their derivatives. Aryl-sulfinamides, closely related to the core structure of the chemical , have been extensively used as chiral auxiliaries in the synthesis of N-heterocycles like piperidines and pyrrolidines. These compounds are significant for their presence in many natural products and biologically active compounds, underscoring the compound's role in facilitating asymmetric synthesis and enhancing the repertoire of synthetic organic chemistry (Philip, Treesa, Saranya, & Anilkumar, 2021).
Contribution to Heterocyclic Chemistry
The versatility of 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide extends to the realm of heterocyclic chemistry, where it serves as a precursor for the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives. These compounds, containing the sulfonyl moiety, display significant antimicrobial activities, highlighting the compound's role in contributing to the development of new antimicrobial agents with potential therapeutic applications (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Enantioselective Catalysis
In enantioselective catalysis, derivatives of the compound have been used as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This showcases the compound's importance in the synthesis of optically active molecules, which is a critical aspect of medicinal chemistry and drug development (Wang, Cheng, Wu, Wei, & Sun, 2006).
Properties
IUPAC Name |
2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-pyridin-4-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c21-15-17(13-16-7-9-22-10-8-16)20(25)23-18-5-4-6-19(14-18)28(26,27)24-11-2-1-3-12-24/h4-10,13-14H,1-3,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPZPGXZJQJNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(=CC3=CC=NC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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